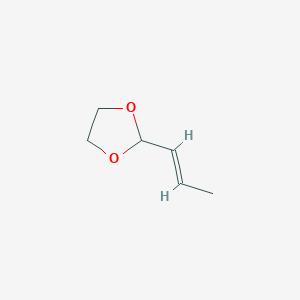

2-Propenyl-1,3-dioxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

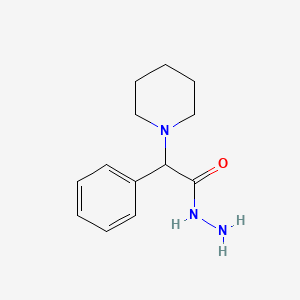

2-Propenyl-1,3-dioxolane is an organic compound with the molecular formula C6H10O2. It is a member of the dioxolane family, which are five-membered cyclic acetals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propenyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or Lewis acids such as zirconium tetrachloride . The reaction typically involves refluxing the reactants in toluene with continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of heterogeneous catalysts like silica gel or alumina, which offer advantages such as easy separation and recycling . The reaction is carried out under pressure without the use of solvents, making it an environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

2-Propenyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Substitution: It can participate in nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH

Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

Substitution: RLi, RMgX, RCuLi

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

2-Propenyl-1,3-dioxolane has various applications in scientific research:

Biology: It serves as a reactant in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It is involved in the preparation of compounds with potential therapeutic properties.

Industry: It is used in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 2-Propenyl-1,3-dioxolane exerts its effects involves the formation of stable cyclic acetals or ketals. These structures protect carbonyl groups from unwanted reactions, allowing selective transformations of other functional groups . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

2-Propenyl-1,3-dioxolane can be compared with other dioxolanes and dioxanes:

1,3-Dioxolane: Similar in structure but lacks the propenyl group, making it less reactive in certain substitution reactions.

1,3-Dioxane: A six-membered ring analog with different stability and reactivity profiles.

2-Allyl-1,3-dioxolane: Another name for this compound, highlighting its unique propenyl group.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

CAS No. |

4528-26-1 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

2-[(E)-prop-1-enyl]-1,3-dioxolane |

InChI |

InChI=1S/C6H10O2/c1-2-3-6-7-4-5-8-6/h2-3,6H,4-5H2,1H3/b3-2+ |

InChI Key |

WJTBAEFOGKJWNP-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/C1OCCO1 |

Canonical SMILES |

CC=CC1OCCO1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14163782.png)

![2-[(4-Isopropyl-2,3-dihydro-1H-6-oxa-5,8,10-triaza-cyclopenta[c]fluoren-7-yl)-methyl-amino]-ethanol](/img/structure/B14163783.png)

![12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14163800.png)

![6-[5-(4-tert-Butylphenyl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163803.png)

![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-hydroxy-2,3-dimethyl-](/img/structure/B14163820.png)

![N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14163823.png)

![2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine](/img/structure/B14163842.png)

![But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile](/img/structure/B14163849.png)

![(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one](/img/structure/B14163853.png)

![5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B14163867.png)